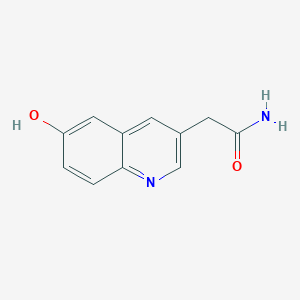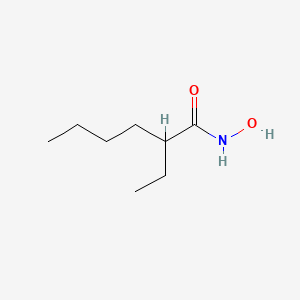
2-ethyl-N-hydroxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-hydroxyhexanamide is an organic compound with the molecular formula C8H17NO2. It is a derivative of hexanamide, featuring an ethyl group and a hydroxy group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-hydroxyhexanamide can be achieved through several methods. One common approach involves the reaction of 2-ethylhexanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include distillation, crystallization, or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-hydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-ethylhexanamide.
Reduction: The compound can be reduced to form the corresponding amine, 2-ethylhexylamine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Ethylhexanamide
Reduction: 2-Ethylhexylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-N-hydroxyhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-ethyl-N-hydroxyhexanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit human cytosolic carbonic anhydrase 2, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to downstream effects on cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanamide: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-Ethylhexylamine: Contains an amine group instead of the hydroxy group, leading to different biological activities.
N-Hydroxyhexanamide: Similar structure but without the ethyl group, affecting its chemical behavior and applications.
Uniqueness
2-Ethyl-N-hydroxyhexanamide is unique due to the presence of both an ethyl group and a hydroxy group on the nitrogen atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
36369-08-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethyl-N-hydroxyhexanamide |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
OHMSHECKDPWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


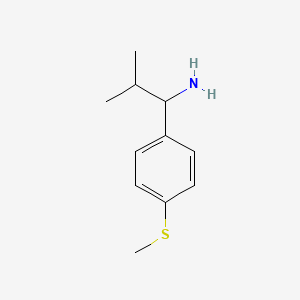
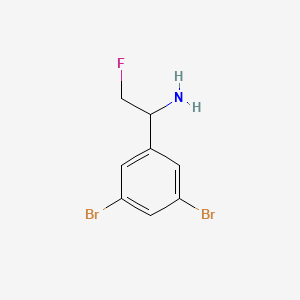
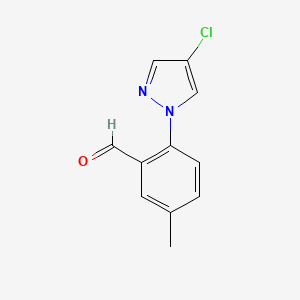
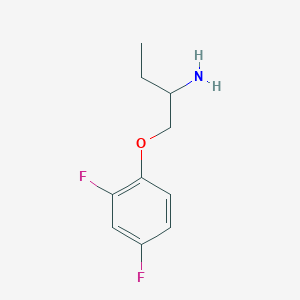
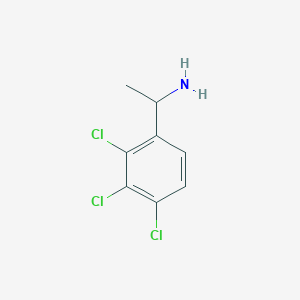
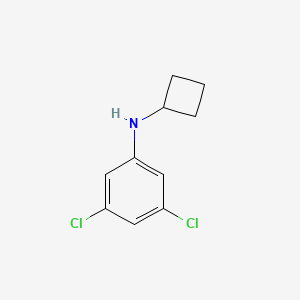

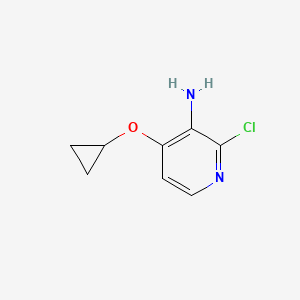
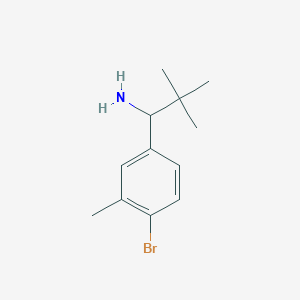
![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)


